molecular formula C16H15N5 B018823 N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 152460-10-1

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Cat. No.: B018823
CAS No.: 152460-10-1
M. Wt: 277.32 g/mol
InChI Key: QGAIPGVQJVGBIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarlide can be synthesized through the reaction of 4-(3-methylbutoxy)aniline with thiophosgene. The reaction involves the formation of a thiourea linkage between two 4-(3-methylbutoxy)aniline molecules. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of thiocarlide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Thiocarlide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is primarily known for its role as an intermediate in the synthesis of Imatinib Mesylate, a well-established tyrosine kinase inhibitor used in the treatment of various cancers, particularly chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) .

  • Mechanism of Action : The compound inhibits the Bcr-Abl tyrosine kinase pathway, crucial for the proliferation and survival of certain cancer cells. By binding to the active sites of these kinases, it prevents phosphorylation events necessary for cell cycle progression, leading to reduced cell proliferation and apoptosis in malignant cells .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. It inhibits the synthesis of essential fatty acids such as oleic acid and tuberculostearic acid, which are vital components of the bacterial cell wall .

  • Application in Tuberculosis Treatment : Given its mechanism of action against Mycobacterium tuberculosis, this compound is being investigated for potential use in treating multi-drug resistant tuberculosis .

Clinical Application in CML

A notable clinical study demonstrated that patients with CML receiving Imatinib Mesylate showed significant clinical remission rates with minimal toxicity profiles. This underscores the importance of this compound as a precursor in developing targeted therapies for cancers driven by tyrosine kinase mutations .

GIST Management

In another case involving GISTs, patients treated with Imatinib exhibited improved outcomes, reinforcing the relevance of this compound in developing effective cancer therapies targeting aberrant tyrosine kinases .

In Vitro Studies

In vitro assays have indicated that this compound effectively inhibits cell proliferation across various cancer cell lines while sparing normal cells from significant cytotoxicity. This selectivity is crucial for developing safer therapeutic agents .

Synthetic Routes

The synthesis of Imatinib Mesylate utilizing this compound involves several feasible synthetic routes that optimize yield and purity. These routes typically utilize various catalysts and reaction conditions tailored to enhance efficiency and scalability for industrial production .

Summary Table of Applications

Application AreaDescription
Anticancer Research Intermediate in Imatinib Mesylate synthesis; targets Bcr-Abl tyrosine kinase pathway
Antimicrobial Research Inhibits Mycobacterium tuberculosis fatty acid synthesis; potential for tuberculosis treatment
Clinical Case Studies Demonstrated efficacy in CML and GIST management through targeted therapy
In Vitro Studies Selective inhibition of cancer cell proliferation without harming normal cells

Mechanism of Action

Thiocarlide exerts its effects by inhibiting the synthesis of oleic acid and tuberculostearic acid, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The molecular targets of thiocarlide include enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase .

Comparison with Similar Compounds

Thiocarlide is similar to other thiourea drugs used in the treatment of tuberculosis, such as isoniazid and ethionamide. thiocarlide has a unique mechanism of action as it partially inhibits the synthesis of fatty acids, unlike isoniazid and ethionamide, which primarily target mycolic acid synthesis .

Similar Compounds

Thiocarlide’s unique ability to inhibit fatty acid synthesis makes it a valuable addition to the arsenal of drugs used to combat tuberculosis, especially in cases of multi-drug resistant strains.

Biological Activity

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known as CAS 152460-10-1, is a compound of significant interest in pharmacological research, primarily due to its role as an intermediate in the synthesis of Imatinib Mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C16_{16}H15_{15}N5_5
  • Molecular Weight : 277.32 g/mol
  • Melting Point : 133-135 °C
  • Solubility : Soluble in DMSO and Methanol

Structure

The compound features a complex structure comprising a pyrimidine ring linked to a phenyl group and a pyridine moiety. Its structural formula can be represented as follows:

SMILES CC1 C C C C C1 N NC2 NC CC N2 C3 CN CC C3\text{SMILES CC1 C C C C C1 N NC2 NC CC N2 C3 CN CC C3}

Target Enzymes

This compound primarily targets tyrosine kinases , particularly the Bcr-Abl kinase pathway, which is crucial in the proliferation and survival of certain cancer cells.

Mode of Action

The compound inhibits the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of substrates that are essential for cell cycle progression. This inhibition leads to reduced cell proliferation and induces apoptosis in malignant cells.

Biochemical Pathways

The inhibition of the Bcr-Abl pathway has been shown to disrupt downstream signaling cascades that promote tumor growth. This mechanism is particularly relevant in chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs), where aberrant tyrosine kinase activity is a hallmark.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity by inhibiting the synthesis of essential fatty acids like oleic acid and tuberculostearic acid in Mycobacterium tuberculosis, thereby compromising the integrity of the bacterial cell wall.

Case Studies

  • CML Treatment : In clinical settings, compounds related to this compound have been used effectively as part of combination therapies for patients with CML. A study demonstrated that patients receiving Imatinib Mesylate showed significant clinical remission with minimal toxicity profiles .
  • GIST Management : Another case involved patients with GISTs who were treated with Imatinib, highlighting the importance of this compound as a precursor in developing targeted therapies for tumors driven by tyrosine kinase mutations.

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits cell proliferation in various cancer cell lines at concentrations that do not induce significant cytotoxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Synthetic Routes

The synthesis of Imatinib Mesylate from this compound involves several steps, including coupling reactions with other chemical entities such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. The efficiency and yield of these synthetic routes are critical for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?

  • Methodology : The synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key steps include:

  • Step 1 : Coupling of a pyrimidine intermediate with a substituted aniline derivative, often using brominated precursors (e.g., 5-chloropyridinyl compounds) .
  • Step 2 : Reduction of intermediates with agents like LiAlH₄ in anhydrous solvents (e.g., ethyl dioxolane), followed by purification via silica gel chromatography .
  • Step 3 : Final condensation reactions with triethylamine as a base, monitored by TLC and characterized via ¹H/¹³C NMR and ESI-MS .

Q. How is the crystal structure of this compound determined, and what parameters are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Critical parameters include:

  • Unit cell dimensions : Triclinic system (space group P1) with a = 9.2242 Å, b = 12.5399 Å, c = 12.8594 Å, and angles α = 72.719°, β = 89.724°, γ = 77.712° .
  • Refinement metrics : R[F² > 2σ(F²)] = 0.066 and wR(F²) = 0.198, indicating acceptable agreement between observed and calculated data .
  • Torsion angles : For example, the N3A–C4A–N4A–C41A torsion angle (-5.9°) highlights conformational flexibility in the pyridyl-aniline linkage .

Q. What spectroscopic techniques are utilized for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm), while ¹³C NMR identifies carbon types (e.g., pyrimidine carbons at ~160 ppm) .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 277.33 for [M+H]⁺) .
  • X-ray Diffraction : Validates molecular packing and hydrogen-bonding networks (e.g., N–H···N interactions) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Optimization Strategies :

  • Temperature Control : Reactions conducted at 0°C during bromide addition minimize side products .
  • Stoichiometric Precision : Use of excess LiAlH₄ (4 equivalents) ensures complete reduction of intermediates .
  • Advanced Purification : Employ flash chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) or HPLC for high-purity isolates .
    • Computational Guidance : Tools like quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error approaches .

Q. How can structural discrepancies in crystallographic data be resolved?

  • Resolution Methods :

  • Data Filtering : Exclude reflections with I < 2σ(I) to improve refinement accuracy .
  • Torsion Angle Analysis : Compare experimental values (e.g., C2A–N3A–C4A = -2.7°) with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions .
  • Software Tools : Programs like SHELXL refine anisotropic displacement parameters and validate hydrogen-bonding networks .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

  • Methods :

  • Docking Studies : Model interactions with biological targets (e.g., methionine aminopeptidase-1) using PyMOL or AutoDock .
  • Reaction Path Search : Combine quantum mechanics (QM) and molecular dynamics (MD) to predict regioselectivity in derivative synthesis .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data?

  • Approach :

  • Dynamic Effects : NMR detects time-averaged conformations, while SCXRD captures static structures. For example, rotational flexibility in the pyridyl group may explain differences in observed proton environments .
  • Solvent Artifacts : Crystallization solvents (e.g., DMSO) can induce conformational changes not seen in solution-phase NMR .

Properties

IUPAC Name

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAIPGVQJVGBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433443
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-10-1
Record name 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imatinib amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IMATINIB AMINE
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Synthesis routes and methods I

Procedure details

A suspension of 143.0 g (0.46 mol) of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine in 7.15 liters of ethyl acetate is stirred with 14.3 g of palladium on active carbon (10% Pd) under a hydrogen atmosphere at normal pressure for 6.5 hours. The suspension is filtered and the filtrate is concentrated in a rotary evaporator. The crude product is recrystallised from methylene chloride, yielding N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine; m.p. 138°-140°, Rf =0.36 (methylene chloride:methanol=9:1).
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
7.15 L
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (35 g, 0.114 mol) and stannous chloride dihydrate (128.5 g, 0.569 mol) were dissolved in a solvent mixture of ethyl acetate and ethanol (250 ml, 10/1, v/v), and the reaction solution was refluxed for 4 hours. The solution was cooled to room temperature, washed with 10% aqueous sodium hydroxide solution, and concentrated to give N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (35 g).
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
128.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine (3.07 g, 10.0 mmol), hydrazine monohydrate (1.54 g of 65% solution in water, 20.0 mmol), FeCl3 (21 mg, 0.13 mmol), and activated carbon (0.2 g) were dissolved in a mixture of methanol (200 mL) and ethyl acetate (100 mL). The reaction mixture was heated to 80° C. with stirring and maintained for 24 hours. The reaction mixture was cooled own to room temperature. The insoluble materials were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate (150 mL) and washed with water (150×2). The organic phase was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting residue was purified by column chromatography (biotage: DMC/Methanol, 1-8%, 25 CV). The product was obtained (1.57 g, yield: 56.4%) as a yellow solid and 0.53 g starting material of N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine was recovered; 1H NMR (500 MHz, CDCl3) δ 2.28 (s, 3H), 3.68 (s, 2H), 6.45 (d, 1H), 6.95 (s, 1H), 7.02 (d, 1H), 7.18 (d, 1H), 7.45 (m, 1H), 7.35 (d, 1H), 7.65 (s, 1H), 8.37 (d, 1H), 8.52 (d, 1H), 8.74 (d, 1H), 9.28 (s, 1H). LC-MS (m/z) calculated, 277.3. found, 278.2 [M+H]+.
Name
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

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